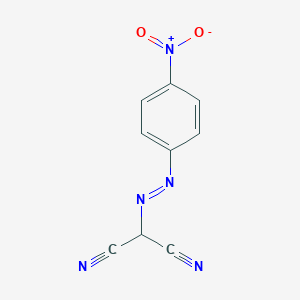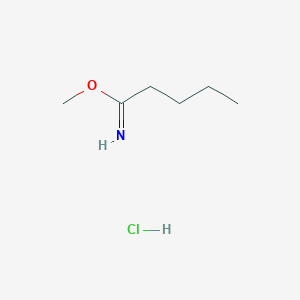
Chlorhydrate de valérimidate de méthyle
Vue d'ensemble
Description
Methyl valerate hydrochloride (MVH) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 175.58 g/mol and a melting point of approximately 146°C. MVH is soluble in water and alcohols and is relatively stable in air. MVH is a versatile compound that has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Analyse pharmaceutique
Le chlorhydrate de valérimidate de méthyle est utilisé dans le développement de méthodes analytiques pour les produits pharmaceutiques. Une application remarquable est la validation des méthodes HPLC pour les études de dissolution des médicaments . Cela implique l'optimisation des processus de dérivatisation pour les médicaments comme la memantine, améliorant ainsi leur détectabilité et leur efficacité de séparation lors de l'analyse HPLC.
Recherche en protéomique
En protéomique, le this compound sert de réactif pour la modification des protéines. Il est particulièrement utile dans l'étude des interactions et des fonctions des protéines en raison de sa capacité à modifier les protéines de manière spécifique, ce qui peut être crucial pour comprendre le comportement des protéines dans les systèmes biologiques .
Synthèse de composés hétérocycliques
Ce composé joue un rôle dans la synthèse verte de molécules hétérocycliques d'importance médicinale. Il est utilisé dans des méthodes telles que la synthèse assistée par micro-ondes et la synthèse catalysée par des nanoparticules, qui sont plus durables et efficaces . Ces composés hétérocycliques sont fondamentaux dans le développement de nouveaux produits pharmaceutiques, en particulier les agents anticancéreux.
Synthèse de nanoparticules
Le this compound est également utilisé dans la synthèse de nanoparticules. Par exemple, il est utilisé dans la synthèse de nanoparticules de SnO2 pour diverses applications dans la recherche pharmaceutique, alimentaire et biomédicale . Le contrôle de la croissance et de la dispersion de ces nanoparticules est essentiel pour leur utilisation efficace dans ces domaines.
Dérivatisation chimique
En chimie analytique, la dérivatisation chimique est une technique utilisée pour améliorer la détectabilité des composés qui manquent de chromophores. Le this compound est utilisé comme agent de dérivatisation pour améliorer la détection UV ou la fluorescence de ces composés lors de l'analyse HPLC .
Contrôle de la qualité dans la fabrication de médicaments
Le composé est essentiel dans les processus de contrôle de la qualité de la fabrication de médicaments. Il est impliqué dans le développement et la validation de méthodes pour l'estimation simultanée des médicaments, assurant ainsi la qualité et la sécurité des produits pharmaceutiques .
Recherche sur le cancer
Le this compound contribue à la recherche sur le cancer en facilitant l'analyse des agents anticancéreux et des biomarqueurs du cancer. Il est utilisé en électrophorèse capillaire pour élucider la présence de médicaments anticancéreux et de biomarqueurs dans les échantillons biologiques .
Développement de méthodes en chimie analytique
Enfin, il est utilisé dans le développement de méthodes pour l'analyse des échantillons de médicaments. Cela inclut l'établissement des performances et des limites des techniques analytiques, ce qui est crucial pour l'identification et la quantification précises des composants pharmaceutiques .
Safety and Hazards
Propriétés
IUPAC Name |
methyl pentanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVSGKSLHIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960336 | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39739-46-3 | |
| Record name | Pentanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39739-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039739463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



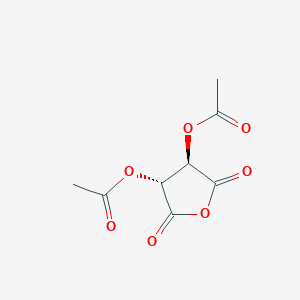
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
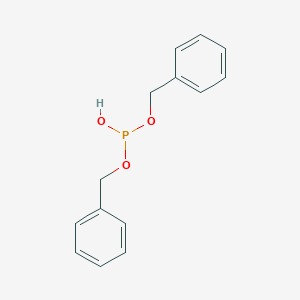
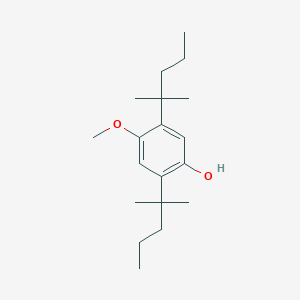
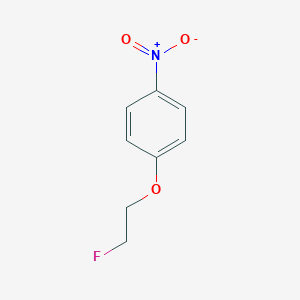
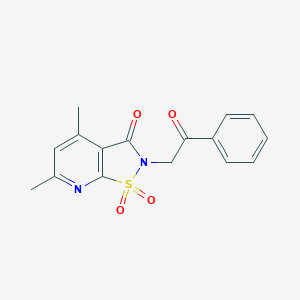

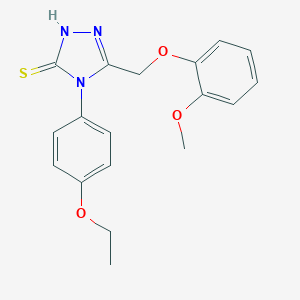

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

